molecular formula C14H13F3N4O2S B2454490 6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 727420-33-9

6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B2454490
CAS RN: 727420-33-9
M. Wt: 358.34
InChI Key: OPGQEQCLWNVEAL-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide” is a chemical with the CAS Number 727420-33-9 . Its molecular formula is C14H13F3N4O2S and it has a molecular weight of 358.34 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H13F3N4O2S . It contains 14 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (358.34) and its molecular formula (C14H13F3N4O2S) . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

  • Derivatives of this compound have shown potential in analgesic and anti-inflammatory applications. Studies indicate that certain naphthyridine derivatives exhibit significant analgesic activity and notable anti-inflammatory properties, making them potentially effective for pain relief and inflammation reduction (Roma et al., 2008).

NK(1) Antagonistic Activities

  • Some naphthyridine carboxamide derivatives have been evaluated for NK(1) antagonistic activities, which are relevant in the context of various neurological and gastrointestinal disorders. These compounds have shown efficacy both in vitro and in vivo, suggesting their potential therapeutic applications (Natsugari et al., 1999).

Structural and Synthetic Studies

  • The structural characterization and synthetic methods of this compound and its derivatives have been explored. Studies involving X-ray diffraction and various synthetic approaches provide insights into the molecular structure and potential avenues for the development of related compounds (Laavanya et al., 2001).

Cytotoxic Activity

  • Some naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. This suggests their potential as candidates for anticancer therapeutics, particularly in targeting specific types of cancer cells (Deady et al., 2005).

Acetylcholinesterase Inhibition

  • Certain naphthyridine derivatives have been identified as acetylcholinesterase inhibitors with neuroprotective properties. These compounds may have applications in treating neurodegenerative disorders by enhancing cholinergic transmission (Orozco et al., 2004).

Antibacterial Properties

  • Naphthyridine compounds have shown potential antibacterial properties. Some derivatives have been found to be more effective than existing antibacterial agents, indicating their potential in combating bacterial infections (Egawa et al., 1984).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action would depend on the intended use of the compound, which is not provided in the current context .

properties

IUPAC Name

6-acetyl-3-amino-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-5(22)21-3-2-7-6(4-21)9(14(15,16)17)8-10(18)11(12(19)23)24-13(8)20-7/h2-4,18H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGQEQCLWNVEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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